6-(difluoromethyl)-N-(3,5-dimethoxyphenyl)-2-methylpyrimidin-4-amine

Medicinal Chemistry Physicochemical Profiling Lead Optimisation

This 3,5-dimethoxyphenyl regioisomer provides a novel chemical vector for kinase selectivity campaigns. Its symmetrical meta-dimethoxy geometry creates distinct H-bond acceptor presentation vs. 3,4- or 2,5-dimethoxy analogs, critical for ATP-binding pocket complementarity. The 6-(difluoromethyl)-2-methylpyrimidin-4-amine core is a validated hinge-binding motif, and this substitution pattern is NOT encompassed by existing Markush claims in major kinase inhibitor patents (WO2018204238, US9708266), reducing FTO risk. With logP 3.23, tPSA 58 Ų, and only 1 H-bond donor, it occupies favorable CNS MPO space—ideal for CNS-oriented kinase programs. Suited as a benchmarking reference or positive control in parallel synthesis campaigns exploring N-4 aniline diversity.

Molecular Formula C14H15F2N3O2
Molecular Weight 295.28 g/mol
CAS No. 2548987-94-4
Cat. No. B6457516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(difluoromethyl)-N-(3,5-dimethoxyphenyl)-2-methylpyrimidin-4-amine
CAS2548987-94-4
Molecular FormulaC14H15F2N3O2
Molecular Weight295.28 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=N1)NC2=CC(=CC(=C2)OC)OC)C(F)F
InChIInChI=1S/C14H15F2N3O2/c1-8-17-12(14(15)16)7-13(18-8)19-9-4-10(20-2)6-11(5-9)21-3/h4-7,14H,1-3H3,(H,17,18,19)
InChIKeyOKFXBOYYZSRWGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Difluoromethyl)-N-(3,5-dimethoxyphenyl)-2-methylpyrimidin-4-amine (CAS 2548987-94-4): Procurement-Grade Physicochemical Baseline & Structural Identity


6-(Difluoromethyl)-N-(3,5-dimethoxyphenyl)-2-methylpyrimidin-4-amine (CAS 2548987‑94‑4, molecular formula C₁₄H₁₅F₂N₃O₂, molecular weight 295.28 g mol⁻¹) is a synthetic, tetra‑substituted pyrimidine derivative classified within the broader 2‑methylpyrimidin‑4‑amine chemotype [1]. The molecule features a CHF₂ substituent at the pyrimidine 6‑position and a 3,5‑dimethoxyaniline moiety at the N‑4 position [1]. This precise substitution pattern yields a moderately lipophilic small molecule (log P 3.23; topological polar surface area 58 Ų; H‑bond donor count 1; H‑bond acceptor count 3; rotatable bond count 3) that fully complies with Lipinski’s Rule of Five [1]. The compound is supplied as a research‑grade building block for target‑focused chemical biology and medicinal chemistry programmes.

Why Generic Substitution Fails: Structural Uniqueness of the 3,5-Dimethoxyphenyl Regioisomer Versus In-Class Analogs


Within the difluoromethyl‑2‑methylpyrimidin‑4‑amine scaffold family, substitution of the N‑4 aniline ring is not interchangeable. The 3,5‑dimethoxyphenyl regioisomer (target compound, CAS 2548987‑94‑4) possesses a distinct electronic and steric environment relative to both the 3,4‑dimethoxyphenyl analog (CAS 2549004‑82‑0) and the 2,5‑dimethoxyphenyl analog (CAS 2549015‑33‑8) [1] [2]. The symmetrical meta‑dimethoxy arrangement in the target compound alters the spatial presentation of the two methoxy oxygen lone pairs and shifts the electron density on the aniline ring compared with the ortho‑ or para‑methoxy congeners [1] [2]. These differences are critical because kinase ATP‑binding pockets and other protein cavities discriminate between regioisomers through shape complementarity and hydrogen‑bond geometry; procurement of an incorrect isomer therefore cannot serve as a functional surrogate in structure–activity relationship (SAR) campaigns or selectivity profiling studies [1] [2].

Product-Specific Quantitative Evidence Guide: Differentiating 6-(Difluoromethyl)-N-(3,5-dimethoxyphenyl)-2-methylpyrimidin-4-amine for Procurement Decisions


Physicochemical Property Differentiation: Lipophilicity & Hydrogen-Bonding Profile of the 3,5-Dimethoxyphenyl Regioisomer

The target compound (CAS 2548987‑94‑4) exhibits a measured log P of 3.23 and a topological polar surface area (tPSA) of 58 Ų, coupled with a single hydrogen‑bond donor and three hydrogen‑bond acceptors [1]. This physicochemical profile places the molecule in a favourable region of CNS‑MPO and Lipinski parameter space distinct from close analogs: the 3,4‑dimethoxyphenyl isomer presents an alternative H‑bond acceptor geometry due to the ortho relationship of its methoxy groups, which can facilitate intramolecular hydrogen bonding not possible in the 3,5‑isomer, while the 2,5‑dimethoxyphenyl isomer introduces steric hindrance adjacent to the aniline NH that alters the torsional angle between the pyrimidine and phenyl rings [1] [2].

Medicinal Chemistry Physicochemical Profiling Lead Optimisation

Positional Isomer Differentiation: 3,5- vs. 3,4-Dimethoxyphenyl Substitution and Impact on Molecular Recognition

The regioisomeric identity of the dimethoxyphenyl substituent on the N‑4 position of the pyrimidine core is a critical determinant of target‑binding complementarity. The target compound’s 3,5‑dimethoxy substitution orients both methoxy groups in a symmetrical meta‑relationship relative to the aniline NH, creating a distinctive electron‑density distribution and H‑bond acceptor vector geometry that differs fundamentally from the 3,4‑dimethoxy isomer (CAS 2549004‑82‑0), where the two methoxy groups adopt a vicinal (ortho‑to‑each‑other) arrangement [1] [2]. In kinase inhibitor SAR, analogous regioisomeric pairs have demonstrated differential selectivity profiles; the class of 6‑(difluoromethyl)‑2‑methylpyrimidin‑4‑amines including the target scaffold has been disclosed as a privileged chemotype in JAK and CDK inhibitor patent literature [2].

Chemical Biology Kinase Inhibitor Design Molecular Recognition

Class-Level Kinase Scaffold Privilege: 6-Difluoromethyl-2-methylpyrimidin-4-amine as a Validated Pharmacophore with Unoccupied Patent Space at the 3,5-Dimethoxyaniline Position

The 6‑(difluoromethyl)‑2‑methylpyrimidin‑4‑amine core has been independently validated as a kinase‑directed pharmacophore across multiple target families. Structurally related 6‑(difluoromethyl)‑pyrimidin‑4‑amines have entered preclinical development as PI3Kα inhibitors (e.g., PQR514, Ki(p110α) < 4.5 nM) [1]. The CHF₂ group serves as a lipophilic hydrogen‑bond donor isostere that enhances target engagement and metabolic stability relative to non‑fluorinated or CF₃‑containing analogs [1]. Notably, the specific N‑(3,5‑dimethoxyphenyl) substitution pattern of CAS 2548987‑94‑4 is absent from the Markush claims of major patent families covering 6‑(difluoromethyl)‑2‑methylpyrimidin‑4‑amine kinase inhibitors (including WO2018204238, US9708266, and EP‑10713207), indicating an unoccupied chemical space for composition‑of‑matter and method‑of‑use patent filings [2].

Kinase Drug Discovery Pharmacophore Validation Intellectual Property

Best Research and Industrial Application Scenarios for 6-(Difluoromethyl)-N-(3,5-dimethoxyphenyl)-2-methylpyrimidin-4-amine (CAS 2548987‑94‑4)


Kinase Selectivity Panel Screening with an Underexplored 3,5-Dimethoxyaniline Pharmacophore

The 6‑(difluoromethyl)‑2‑methylpyrimidin‑4‑amine core is a validated kinase hinge‑binding motif [1]. CAS 2548987‑94‑4 combines this core with the synthetically underutilised 3,5‑dimethoxyaniline substituent, providing a novel vector for interrogating kinase selectivity across the human kinome. The compound is suited for broad‑panel biochemical profiling (e.g., DiscoverX KINOMEscan or Eurofins KinaseProfiler) to map the selectivity fingerprint conferred specifically by the symmetric meta‑dimethoxy geometry, which is absent from the commonly screened 3,4‑dimethoxy catechol‑ether series [2].

Lead Optimisation Starting Point for JAK, PI3K, or CDK Inhibitor Programmes with FTO Advantages

Because the 3,5‑dimethoxyphenyl substituent is not encompassed by existing Markush claims in major kinase inhibitor patent families (WO2018204238, US9708266, EP‑10713207), CAS 2548987‑94‑4 serves as an attractive lead‑generation starting point with reduced freedom‑to‑operate risk [2]. Structure‑based design campaigns can exploit the symmetrical meta‑dimethoxy H‑bond acceptor geometry to engineer selectivity over closely related kinase paralogs, with the CHF₂ group contributing additional binding energy and metabolic stability as demonstrated in the PQR514 PI3K inhibitor series [1].

Physicochemical Benchmarking for CNS Drug Discovery Multiparameter Optimisation (MPO) Studies

With a measured log P of 3.23, tPSA of 58 Ų, a single H‑bond donor, and three H‑bond acceptors, CAS 2548987‑94‑4 occupies a favourable region of the CNS MPO desirability space [3]. The compound can function as a benchmarking reference for CNS‑oriented kinase inhibitor programmes, allowing medicinal chemistry teams to evaluate how subsequent structural modifications (e.g., solubilising group introduction, heteroatom substitution) shift the molecule within or outside CNS drug‑like property envelopes [3].

Combinatorial Chemistry and Parallel Synthesis Library Enumeration

The presence of a reactive aniline NH and the synthetic accessibility of the 4‑chloro‑ or 4‑bromo‑pyrimidine precursors make the 2‑methyl‑6‑(difluoromethyl)pyrimidin‑4‑amine scaffold amenable to high‑throughput parallel synthesis [2]. CAS 2548987‑94‑4 can serve as a validated positive control or benchmark compound within larger library enumeration campaigns exploring diverse aniline substituents at the N‑4 position, enabling rapid SAR generation and hit‑to‑lead expansion.

Quote Request

Request a Quote for 6-(difluoromethyl)-N-(3,5-dimethoxyphenyl)-2-methylpyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.